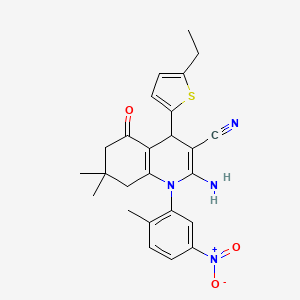

2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

The compound 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline-carbonitrile family, characterized by a fused bicyclic core with diverse substituents. Its structural complexity arises from the thiophene and nitrophenyl groups, which influence electronic properties, solubility, and intermolecular interactions.

Eigenschaften

CAS-Nummer |

441783-42-2 |

|---|---|

Molekularformel |

C25H26N4O3S |

Molekulargewicht |

462.6 g/mol |

IUPAC-Name |

2-amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C25H26N4O3S/c1-5-16-8-9-21(33-16)22-17(13-26)24(27)28(18-10-15(29(31)32)7-6-14(18)2)19-11-25(3,4)12-20(30)23(19)22/h6-10,22H,5,11-12,27H2,1-4H3 |

InChI-Schlüssel |

FVMAHFUYQSDMEJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=CC(=C4)[N+](=O)[O-])C)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

Cyclization: The final step often involves cyclization to form the hexahydroquinoline ring system.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Analyse Chemischer Reaktionen

2-Amino-4-(5-Ethylthiophen-2-yl)-7,7-dimethyl-1-(2-Methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinolin-N-oxiden führt.

Reduktion: Reduktionsreaktionen, die häufig Wasserstoffgas und einen Palladiumkatalysator verwenden, können Nitrogruppen in Aminogruppen umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten an die aromatischen Ringe einführen, wobei Reagenzien wie Alkylhalogenide oder Acylchloride verwendet werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, Lösungsmittel wie Dichlormethan oder Ethanol und kontrollierte Temperaturen, um selektive und effiziente Transformationen zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-4-(5-Ethylthiophen-2-yl)-7,7-dimethyl-1-(2-Methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-carbonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. So kann seine antimikrobielle Aktivität auf die Hemmung bakterieller Enzyme oder die Störung der Integrität der Zellmembran zurückzuführen sein. In Krebszellen kann es durch Wechselwirkung mit spezifischen Signalwegen und Proteinen, die an Zellproliferation und Überleben beteiligt sind, Apoptose induzieren.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and proteins involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Thiophene Substituents

The thiophene ring at position 4 of the hexahydroquinoline core is a critical functional group. Variations in its substitution pattern significantly alter molecular properties:

- The 2-position substitution directs the thiophene’s orientation, influencing π-π stacking.

: 2,5-Dimethyl-3-thienyl group

- Methyl groups at the 2- and 5-positions increase steric bulk, possibly reducing reactivity.

- The 3-position attachment may alter hydrogen-bonding interactions compared to the target’s 2-position.

Key Insight : The target’s 5-ethyl group balances lipophilicity and steric effects, whereas methyl-substituted analogs prioritize rigidity.

Aryl Group Modifications at Position 1

The aryl group at position 1 varies in electronic and steric properties:

- Target Compound: 2-Methyl-5-nitrophenyl The nitro group (–NO₂) is strongly electron-withdrawing, enhancing electrophilic character and hydrogen-bond acceptor capacity .

- : 4-(Dimethylamino)phenyl – The dimethylamino (–NMe₂) group is electron-donating, increasing solubility in polar solvents. – Likely to engage in stronger hydrogen-bond donor interactions compared to nitro groups.

Key Insight : The nitro group in the target compound enhances polarity and may improve interactions in charged environments, contrasting with electron-donating groups in analogs.

Crystallographic and Hydrogen-Bonding Patterns

Crystallinity and molecular packing are influenced by substituents:

: A trifluoromethyl (–CF₃) substituent on the aryl group

– The –CF₃ group induces strong dipole interactions, leading to dense crystal packing.

– Compared to the target’s nitro group, –CF₃ offers higher thermal stability but similar hydrophobicity.- : Ethanol monosolvate structure – Solvate formation with ethanol suggests the parent compound’s ability to form hydrogen bonds with small alcohols, a property likely shared with the target due to the nitro group’s H-bond acceptor capacity.

Key Insight : The nitro group in the target compound may promote specific hydrogen-bonding networks, analogous to –CF₃ in but with distinct electronic profiles.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The nitro group in the target compound enhances electrophilicity, making it more reactive in nucleophilic environments compared to chloro or methyl analogs .

- Synthetic Considerations : The ethyl group on the thiophene may require tailored synthetic routes, such as Suzuki coupling, compared to methyl-substituted analogs synthesized via simpler alkylation .

Biologische Aktivität

The compound 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 417.57 g/mol

- SMILES Notation : CCc1ccc(C2C(C#N)=C(N)N(C3CC(C)(C)CC(C2=3)=O)c2ccc(C)cc2)s1

- InChI Key : XRAQNFQCUBZLLA-QFIPXVFZSA-N

| Property | Value |

|---|---|

| LogP | 4.8975 |

| LogD | 4.8975 |

| Polar Surface Area | 53.395 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

Pharmacological Effects

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary tests suggest that the compound may possess antibacterial properties. It has shown effectiveness against various bacterial strains in vitro, indicating potential for development as an antimicrobial agent.

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit tumor cell proliferation in several cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.

- Neurological Effects : Some studies have explored the impact of this compound on neurotransmitter systems, particularly its potential as a modulator of glutamate receptors, which could have implications for treating neurological disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and quinoline rings have been shown to significantly affect potency and selectivity for various biological targets.

Key Findings from SAR Studies:

- Substituents on the thiophene ring enhance lipophilicity and cellular uptake.

- The presence of the nitrophenyl group is associated with increased cytotoxicity against cancer cells.

- Variations in the carbonitrile group influence binding affinity to target enzymes.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Study 2: Cancer Cell Proliferation Inhibition

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration). The study highlighted its potential as a lead compound for further development in oncology.

Study 3: Neuropharmacology

Research investigating the effects on glutamate receptor modulation revealed that the compound could enhance synaptic plasticity in hippocampal slices, indicating potential applications in cognitive enhancement therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.